molecular formula C11H14O3 B1363090 (S)-Ethyl 3-Hydroxy-3-phenylpropanoate CAS No. 33401-74-0

(S)-Ethyl 3-Hydroxy-3-phenylpropanoate

Número de catálogo B1363090
Número CAS: 33401-74-0
Peso molecular: 194.23 g/mol
Clave InChI: DVIBDQWVFHDBOP-JTQLQIEISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“(S)-Ethyl 3-Hydroxy-3-phenylpropanoate” is a chemical compound. It is also known as “(3S)-3-Hydroxy-3-phenylpropanal” and "(S)-3-Hydroxy-3-phenylpropanoic acid" .


Synthesis Analysis

The synthesis of 3-hydroxy-3-phenylpropanoate ester–AZT conjugates has been prepared using Baylis-Hillman methodology . The potential of these conjugates as dual-action HIV-1 Integrase and Reverse Transcriptase inhibitors has been explored using enzyme inhibition and computer modelling techniques .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H9O3 . The InChI Key is AYOLELPCNDVZKZ-QMMMGPOBSA-M .


Chemical Reactions Analysis

The 3HPP pathway is initiated by the MhpA monooxygenase that transforms 3HPP into 2,3-dihydroxyphenylpropionate . This is then converted to succinate, pyruvate, and acetyl-CoA through the action of a meta-cleavage hydrolytic route that involves a dioxygenase (MhpB), hydrolase (MhpC), hydratase (MhpD), aldolase (MhpE), and acetaldehyde .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 165.17 g/mol . The boiling point is 329.4±30.0 °C at 760 mmHg .

Aplicaciones Científicas De Investigación

Enzymatic Hydrolysis and Ultrasound Application

A study by Ribeiro et al. (2001) focused on the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate using ultrasound bath and enzymes like PCL, PLE, and CRL. They found that the application of ultrasound bath significantly reduced the reaction time of enzymatic hydrolysis without altering the yield or enantiomeric excess of reaction products compared to magnet stirring (Ribeiro, Passaroto, & Brenelli, 2001).

Chemo-enzymatic Synthesis

Zhao et al. (2014) reported on the chemical synthesis of racemic (R,S)-ethyl 3-hydroxy-3-phenylpropanoate and its enzymatic preparation using Porcine pancreas lipase (PPL) as a biocatalyst. This process is vital for producing chiral (S)-3-hydroxy-3-phenylpropanoic acid, a precursor of antidepressant drugs like tomoxetine hydrochloride and fluoxetine hydrochloride (Zhao, Ma, Fu, & Zhang, 2014).

Formation of Cyclopropane Derivatives

Abe and Suehiro (1982) investigated the formation of cyclopropane derivatives from ethyl 2-alkyl-2-methyl-3-hydroxy-3-phenylpropanoate. They observed the formation of ethyl 1-methyl-2-phenyl- and 1,2-dimethyl-3-phenylcyclopropanecarboxylates, highlighting a unique reaction pathway involving the migration of the methyl group to the cationic carbon (Abe & Suehiro, 1982).

Multi-Component Reaction Synthesis

Kiyani and Ghorbani (2015) developed a one-pot three-component reaction method in an aqueous medium, utilizing boric acid as a catalyst. This method efficiently synthesizes 4H-isoxazol-5(4H)-ones using ethyl 3-oxobutanoate/ethyl 4-chloro-3-oxobutanoate/ethyl 3-oxo-3-phenylpropanoate and aryl aldehydes with hydroxylamine hydrochloride (Kiyani & Ghorbani, 2015).

Direct Chlorination Applications

Yasuda et al. (2006) studied the direct chlorination of alcohols, particularly focusing on the synthesis of Ethyl 3-Chloro-3-Phenylpropanoate from Ethyl 3-hydroxy-3-phenylpropanoate. This process is crucial for creating specific chlorinated organic compounds, demonstrating the versatility of ethyl 3-hydroxy-3-phenylpropanoate in synthetic chemistry (Yasuda, Yamasaki, Onishi, & Baba, 2006).

Biocatalytic Reduction

Ramos et al. (2009) described the enantioselective reduction of ethyl benzoylacetate into ethyl (S)-3-hydroxy-3-phenylpropanoate using various yeast and filamentous fungi strains. The study highlighted the high conversion rates and enantiomeric excess achieved with immobilized microorganisms in calcium alginate (Ramos, Ribeiro, Vazquez, Fiaux, Leite, Ramos, Neto, & Antunes, 2009).

Mecanismo De Acción

Target of Action

The primary target of (S)-Ethyl 3-Hydroxy-3-phenylpropanoate is the HIV-1 Integrase and Reverse Transcriptase enzymes . These enzymes play a crucial role in the replication of the HIV-1 virus. The compound’s interaction with these targets inhibits their function, thereby preventing the replication of the virus.

Mode of Action

This compound interacts with the HIV-1 Integrase and Reverse Transcriptase enzymes by binding to their active sites . This binding inhibits the function of these enzymes, preventing them from integrating the viral DNA into the host cell’s genome and from transcribing the viral RNA into DNA, respectively .

Biochemical Pathways

The compound affects the HIV-1 replication pathway . By inhibiting the function of the HIV-1 Integrase and Reverse Transcriptase enzymes, it prevents the integration of the viral DNA into the host cell’s genome and the transcription of the viral RNA into DNA . This inhibition disrupts the replication of the virus, leading to a decrease in viral load.

Result of Action

The result of the compound’s action is a decrease in the replication of the HIV-1 virus . By inhibiting the function of key enzymes involved in the virus’s replication, the compound can reduce the viral load in the body, potentially slowing the progression of the disease.

Safety and Hazards

The safety data sheet for a similar compound, Methyl (S)-3-hydroxy-3-phenylpropanoate, advises against food, drug, pesticide or biocidal product use . It is recommended for laboratory chemicals .

Direcciones Futuras

The potential of 3-hydroxy-3-phenylpropanoate ester–AZT conjugates as dual-action HIV-1 Integrase and Reverse Transcriptase inhibitors has been explored . This could be a promising area for future research.

Análisis Bioquímico

Biochemical Properties

(S)-Ethyl 3-Hydroxy-3-phenylpropanoate plays a significant role in biochemical reactions, particularly in the synthesis of chiral intermediates. It interacts with various enzymes, such as Porcine pancreas lipase (PPL), which catalyzes the resolution of racemic mixtures to produce optically pure (S)-isomers . The interaction between this compound and PPL is characterized by the enzyme’s ability to selectively hydrolyze the ester bond, leading to the formation of (S)-3-Hydroxy-3-phenylpropanoic acid. This interaction is crucial for the production of chiral β-hydroxy acids, which are important intermediates in the synthesis of pharmaceuticals.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound has been observed to affect gene expression by altering the transcriptional activity of specific genes involved in metabolic processes. These effects on cellular function highlight the potential therapeutic applications of this compound in treating diseases related to dysregulated cell signaling and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of PPL, where it undergoes hydrolysis to produce (S)-3-Hydroxy-3-phenylpropanoic acid . This binding interaction is facilitated by the stereochemistry of the (S)-isomer, which allows for specific recognition by the enzyme. Additionally, this compound can inhibit or activate other enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall metabolic flux.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored under appropriate conditions (sealed in dry, 2-8°C), but it can degrade over time if exposed to moisture or elevated temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These temporal effects are important for understanding the compound’s potential therapeutic applications and optimizing its use in research and clinical settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on metabolic processes and cell signaling pathways . At high doses, this compound can exhibit toxic or adverse effects, such as cellular toxicity and disruption of normal metabolic functions. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of chiral intermediates and the metabolism of phenylpropanoic acid derivatives . The compound interacts with enzymes such as PPL, which catalyzes its hydrolysis to produce (S)-3-Hydroxy-3-phenylpropanoic acid. This metabolic pathway is important for the production of optically pure chiral compounds, which are valuable in pharmaceutical synthesis. Additionally, this compound can influence metabolic flux and the levels of specific metabolites, further highlighting its role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications and ensuring its effective delivery to target sites.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This subcellular localization is important for the compound’s interaction with biomolecules and its overall biochemical effects. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name

ethyl (3S)-3-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIBDQWVFHDBOP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33401-74-0
Record name Ethyl 3-phenylhydracrylate, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033401740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ethyl (3S)-3-hydroxy-3-phenylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 3-PHENYLHYDRACRYLATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S4J5C6Q4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere, 30 mL of THF was added to 3.96 g (6.50 mmol, 0.65 equivalent (equivalent relative to a carbonyl compound as a starting raw material; the same, hereinafter)) of (BrZnCH2COOEt.THF)2. Under argon atmosphere, a solution of 1.06 g (10 mmol) of benzaldehyde in 5 mL of THF was added dropwise while stirring at 0˜5° C. The mixture was stirred at 0˜5° C. for 3 hours. 25 mL of 1N hydrochloric acid was added dropwise at 20° C. or lower, followed by dilution with 50 mL of ethyl acetate. Then, the layers were separated. The organic layer was washed successively with 10 mL (×2) of 1N hydrochloric acid, 20 mL of an aqueous saturated sodium chloride solution, 20 mL (×2) of an aqueous saturated sodium bicarbonate solution and 20 mL of an aqueous saturated sodium chloride solution. After washing, the organic layer was dried with anhydrous magnesium sulfate. Concentration under reduced pressure afforded 1.76 g of the desired product (yield 91%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Six
Yield
91%

Synthesis routes and methods III

Procedure details

The mixture of 5.0 g (25.7 mmol) of ethyl 3-phenyl-3-hydroxypropionate, 1.83 g (13 mmol) of vinyl caproate and 1.0 g of lipase PS was stirred at room temperature for 35 hours. After the lipase was removed by filtration, the filtrate was eluted by column chromatography (eluting solution; 9/1 of toluene/ethyl acetate) to obtain 2.2 g (>99%ee) of (-)-ethyl 3-phenyl-3-hydroxypropionate and 4.1 g (about 90%ee) of (+)-ethyl 3-phenyl-3-hexanoyloxypropionate.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Ethyl benzoylacetate (1) (19.21 g; 0.10 mol) was dissolved in 95% ethanol (100 mL) in a pressure bottle. The bottle was purged with nitrogen and 5% palladium on carbon (960 mg; 5 weight %) was added. The vessel was placed under 45 psi H2 and shaken on a Parr apparatus for 14 hours, at which time H2 uptake had halted and thin layer chromatographic analysis indicated (1) was present. The reaction mixture was suction-filtered through Celite with a top sand layer (to prevent channels) and eluted with ether to remove the catalyst. The filtrate was concentrated to afford (2), racemic ethyl 3-phenyl-3-hydroxypropionate (19.17 g; 99%) which was pure by tlc and 1H nmr analysis. 1H nmr (300 MHz, CDCl3): 7.4-7.2 (5H, m); 5.130(1H,dd,J=4.36, 8.48 Hz); 4.178 (2H, q, J=7.17 Hz); 3.2(1H, br s); 2 764(1H, dd, J=8.58, 16.30 Hz); 2.691 (1H, dd, J=4.33, 16.33 Hz); 1.259(3H, t, J=7.17 Hz). IR (neat film, cm-1) 3450 (s,b); 1720(s); 1605(w). EIMS (m/e): 194 (M+); 165 (2%, M+ - Et); 149 (5%, M+ -EtO).
Quantity
19.21 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Ethyl 3-Hydroxy-3-phenylpropanoate
Reactant of Route 2
Reactant of Route 2
(S)-Ethyl 3-Hydroxy-3-phenylpropanoate
Reactant of Route 3
Reactant of Route 3
(S)-Ethyl 3-Hydroxy-3-phenylpropanoate
Reactant of Route 4
Reactant of Route 4
(S)-Ethyl 3-Hydroxy-3-phenylpropanoate
Reactant of Route 5
Reactant of Route 5
(S)-Ethyl 3-Hydroxy-3-phenylpropanoate
Reactant of Route 6
Reactant of Route 6
(S)-Ethyl 3-Hydroxy-3-phenylpropanoate

Q & A

Q1: What are the different synthetic approaches for obtaining (S)-Ethyl 3-hydroxy-3-phenylpropanoate?

A1: Several methods exist for synthesizing this compound. One prominent approach utilizes the enantioselective hydrogenation of a β-ketoester precursor, ethyl 3-oxo-3-phenylpropanoate. This reaction employs a chiral ruthenium catalyst incorporating a MeO-PEG-supported Biphep ligand and proceeds efficiently under atmospheric pressure []. Another method involves a chemo-enzymatic route [], though details of this specific approach were not provided in the abstract.

Q2: Why is the stereochemistry of this compound significant?

A2: The specific stereochemistry of this compound is crucial due to its role as a chiral building block in pharmaceutical synthesis. One example is its utility in the preparation of (S)-Fluoxetine [], an antidepressant drug. The biological activity of pharmaceuticals is often intimately linked to the stereochemistry of the active molecule. Therefore, developing efficient methods for synthesizing compounds with specific stereochemistry, such as the (S)-enantiomer in this case, is paramount in pharmaceutical development.

Q3: Can baker's yeast be used to synthesize this compound?

A3: Yes, baker's yeast can be used to produce this compound. Research has demonstrated the stereospecific reduction of ethyl 3-oxo-3-phenylpropanoate to this compound using baker's yeast []. This biocatalytic approach highlights the potential of utilizing readily available and sustainable resources like baker's yeast for producing valuable chiral compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.